ethyl (2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

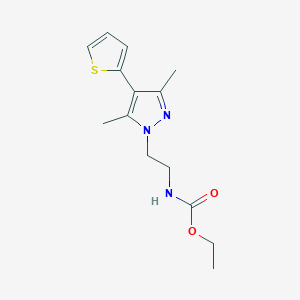

Ethyl (2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups, a thiophene ring, and an ethyl carbamate side chain. This article compares its structural and functional attributes with analogous compounds, emphasizing substituent effects and pharmacological implications.

Properties

IUPAC Name |

ethyl N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-4-19-14(18)15-7-8-17-11(3)13(10(2)16-17)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWIIXSOMKBOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: C13H16N4OS

- Molecular Weight: 280.36 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds with pyrazole structures can inhibit the proliferation of cancer cells. A study focusing on similar pyrazole derivatives demonstrated their effectiveness against various cancer cell lines, particularly prostate cancer, by acting as androgen receptor antagonists. These compounds showed high affinity for androgen receptors and effectively inhibited cell growth in AR-overexpressing cells .

Anti-inflammatory Effects

The thiophene moiety in the compound enhances its anti-inflammatory potential. Thiophene derivatives have been reported to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties, although specific studies need to confirm this activity.

The proposed mechanism of action for this compound involves:

- Androgen Receptor Modulation: The pyrazole ring interacts with androgen receptors, leading to antagonistic effects that can suppress tumor growth in hormone-dependent cancers.

- Cytokine Inhibition: The thiophene component may inhibit signaling pathways related to inflammation, thereby reducing cytokine levels and inflammatory responses.

Case Study 1: Prostate Cancer Cell Lines

A recent study evaluated the effects of a series of pyrazole derivatives on prostate cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against these cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: In Vivo Anti-inflammatory Activity

In another investigation, a related compound was tested for its anti-inflammatory effects in a murine model of inflammation. The results showed that administration led to a marked reduction in paw edema and inflammatory markers in serum. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings Summary Table

| Property | Details |

|---|---|

| Molecular Weight | 280.36 g/mol |

| Biological Activities | Anticancer, Anti-inflammatory |

| Mechanism | Androgen receptor antagonism; Cytokine inhibition |

| Key Studies | Prostate cancer cell lines; Murine inflammation model |

Comparison with Similar Compounds

N-{2-[3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide (BI82851)

- Structure : Shares the 3,5-dimethyl-4-(thiophen-2-yl)pyrazole moiety but replaces the ethyl carbamate with a 4-phenyloxane-4-carboxamide group.

- Key Differences: Functional Group: Carbamate (target) vs. carboxamide (BI82851). Carbamates exhibit higher hydrolytic stability than amides but may differ in metabolic pathways .

- Molecular Weight : 409.5444 g/mol (BI82851) vs. ~319.39 g/mol (estimated for target compound, assuming formula C₁₅H₂₀N₃O₂S).

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate

- Structure : Pyrrole ring substituted with methyl groups, a thiazole carbamoyl group, and an ethyl carboxylate.

- Key Differences: Core Heterocycle: Pyrrole (electron-rich) vs. pyrazole (with two adjacent nitrogen atoms). Substituent: Thiazole carbamoyl vs. thiophene. Thiazole’s sulfur and nitrogen atoms may confer distinct electronic properties, influencing binding to biological targets like kinases or ion channels .

N-{2-[4-(Chlorosulfonyl)-1H-pyrazol-1-yl]ethyl}carbamate

- Structure : Pyrazole substituted with a chlorosulfonyl group and ethyl carbamate.

- Key Differences: Substituent: Chlorosulfonyl (electron-withdrawing) vs. thiophene (electron-donating). This alters reactivity; chlorosulfonyl groups are often intermediates in synthesis, while thiophene enhances aromatic interactions in drug-receptor binding . Potential Applications: The chlorosulfonyl derivative may serve as a synthetic precursor, whereas the thiophene-substituted target compound is more likely optimized for biological activity.

Coumarin-Pyrimidinone Hybrids (e.g., Compounds 4i, 4j)

- Structure: Feature pyrazol-3-one cores fused with coumarin and pyrimidinone rings.

- Hydrogen Bonding: Pyrimidinone and tetrazole groups offer diverse hydrogen-bonding sites compared to the carbamate’s ester oxygen.

Structural and Functional Implications

Substituent Effects on Bioactivity

- Thiophene vs. Thiazole/Chlorosulfonyl : Thiophene’s electron-rich aromatic system may enhance π-π stacking in receptor binding, whereas thiazole or chlorosulfonyl groups could modulate electronic interactions or metabolic stability .

- Carbamate vs. Carboxamide/Carboxylate : Carbamates balance stability and metabolic clearance, making them favorable in prodrug designs compared to more labile esters or rigid amides .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|

| Target Compound | ~319.39 | Ethyl carbamate, thiophene | ~2.1 |

| BI82851 | 409.54 | Carboxamide, phenyloxane | ~3.5 |

| Ethyl Pyrrole-2-carboxylate | 343.40 | Ethyl carboxylate, thiazole | ~1.8 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole-thiophene core. Key steps include:

- Nucleophilic substitution : Reacting 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole with ethylenediamine derivatives to introduce the ethylcarbamate moiety.

- Carbamate formation : Using ethyl chloroformate or similar reagents under basic conditions (e.g., diisopropylamine) to form the carbamate group .

- Purification : Column chromatography (DCM/MeOH gradients, 97:3) or HPLC (ACN/H2O gradients) for isolating the final product .

- Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate synthesis | NaN3, ethanol, 18h RT | 34% | |

| Final coupling | Tosyl chloride, DCM, diisopropylamine | 4% (HPLC-purified) |

Q. How is the structural integrity of this compound verified?

- Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for thiophene protons (δ ~7.0–7.5 ppm), pyrazole methyl groups (δ ~2.2–2.8 ppm), and carbamate ethyl groups (δ ~1.2–4.3 ppm) .

- ESI-MS : Molecular ion peaks matching calculated masses (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with deviations <0.3 Da .

- IR Spectroscopy : Confirmation of carbamate C=O stretches (~1700 cm<sup>-1</sup>) and NH bends (~1550 cm<sup>-1</sup>) .

Q. What purification methods are effective for isolating this compound?

- Chromatography :

- Silica gel column chromatography with DCM/MeOH gradients (97:3) for intermediate purification .

- Reversed-phase HPLC (ACN/H2O gradients) for final product isolation, especially for polar byproducts .

- Crystallization : Limited utility due to the compound’s solubility in organic solvents; however, analogs with aromatic substituents may crystallize from ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyrazole-thiophene intermediates .

- Catalysts : Lewis acids (e.g., ZnCl2) may accelerate carbamate formation, but risk side reactions with thiophene sulfur .

- Temperature : Controlled heating (40–60°C) improves intermediate coupling efficiency without degrading thermally sensitive groups .

Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts) across studies?

- Strategies :

- Solvent standardization : Compare data acquired in identical solvents (e.g., CDCl3 vs. DMSO-d6) to account for solvent-induced shifts .

- Dynamic effects : Investigate rotational barriers (e.g., carbamate NH rotation) causing splitting in <sup>1</sup>H NMR; use variable-temperature NMR to confirm .

- Cross-validation : Pair NMR with X-ray crystallography (using SHELXL ) or DFT-calculated chemical shifts to resolve ambiguities .

Q. What methodologies are used to study interactions with biological targets?

- In vitro assays :

- Binding affinity : Radioligand displacement assays (e.g., competitive binding with <sup>3</sup>H-labeled ligands) to determine IC50 values .

- Enzyme inhibition : Kinetic studies monitoring substrate conversion (e.g., UV-Vis spectroscopy) to calculate Ki values .

- Computational modeling :

- Molecular docking : Software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .

- MD simulations : GROMACS for assessing stability of ligand-target complexes over nanosecond timescales .

Q. How can computational models guide the design of derivatives with enhanced activity?

- Approaches :

- QSAR studies : Correlate electronic (HOMO/LUMO) or steric (logP) parameters with biological activity data from analogs .

- Fragment-based design : Replace thiophene with bioisosteres (e.g., furan) while maintaining pyrazole-carbamate pharmacophore .

- Case Study : Derivatives with electron-withdrawing groups on the pyrazole ring showed 3-fold higher binding affinity to kinase targets in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.